Ro4-1398 hydrochloride

CAS No.: 37819-46-8

Cat. No.: VC1620356

Molecular Formula: C24H40ClNO4

Molecular Weight: 442 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37819-46-8 |

|---|---|

| Molecular Formula | C24H40ClNO4 |

| Molecular Weight | 442 g/mol |

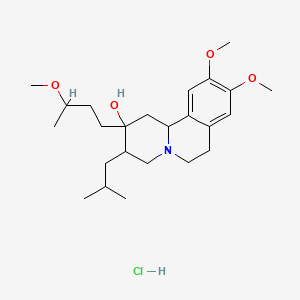

| IUPAC Name | 9,10-dimethoxy-2-(3-methoxybutyl)-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C24H39NO4.ClH/c1-16(2)11-19-15-25-10-8-18-12-22(28-5)23(29-6)13-20(18)21(25)14-24(19,26)9-7-17(3)27-4;/h12-13,16-17,19,21,26H,7-11,14-15H2,1-6H3;1H |

| Standard InChI Key | NSHFNMXITKXFIH-UHFFFAOYSA-N |

| SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1(CCC(C)OC)O)OC)OC.Cl |

| Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1(CCC(C)OC)O)OC)OC.Cl |

Introduction

Chemical Identity and Classification

Ro4-1398 hydrochloride is the hydrochloride salt form of 9,10-dimethoxy-2-(3-methoxybutyl)-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol. It belongs to the chemical class of benzoquinolizines, which are heterocyclic compounds containing fused ring systems. The compound is registered in chemical databases with specific identifiers that enable its precise identification among millions of chemical compounds .

Nomenclature and Identifiers

The compound is known by several names and identifiers in scientific literature and databases:

-

Systematic name: 2-Hydroxy-2-(3'-methoxybutyl)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzoquinolizine hydrochloride

-

Alternative name: 9,10-Dimethoxy-2-(3-methoxybutyl)-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol hydrochloride

The parent compound (without the hydrochloride) is identified as CID 198183 in the PubChem database .

Molecular and Structural Formula

The molecular formula of Ro4-1398 hydrochloride is derived from its parent compound with the addition of HCl:

The structural representation can be described using various chemical notations:

-

SMILES notation: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1(CCC(C)OC)O)OC)OC

-

InChI: InChI=1S/C24H39NO4/c1-16(2)11-19-15-25-10-8-18-12-22(28-5)23(29-6)13-20(18)21(25)14-24(19,26)9-7-17(3)27-4/h12-13,16-17,19,21,26H,7-11,14-15H2,1-6H3

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 406.29518 | 202.5 |

| [M+Na]+ | 428.27712 | 212.2 |

| [M+NH4]+ | 423.32172 | 210.3 |

| [M+K]+ | 444.25106 | 203.9 |

| [M-H]- | 404.28062 | 203.5 |

| [M+Na-2H]- | 426.26257 | 203.7 |

| [M]+ | 405.28735 | 204.2 |

| [M]- | 405.28845 | 204.2 |

Table 1: Predicted collision cross section values for different adduct forms of Ro4-1398 .

These predicted CCS values can be valuable for analytical chemists working with mass spectrometry to identify and characterize this compound in various sample matrices.

Structural Analysis and Characterization

The structural analysis of Ro4-1398 hydrochloride reveals important information about its molecular architecture and potential interactions.

Ring System Analysis

The benzoquinolizine core of Ro4-1398 hydrochloride consists of a fused tricyclic system that includes:

-

A benzene ring with two methoxy substituents (positions 9 and 10)

-

A partially saturated quinolizine system

-

Multiple stereogenic centers that contribute to its three-dimensional structure

This complex ring system contributes to the compound's rigidity and potential for specific molecular recognition.

Functional Group Analysis

The compound contains several functional groups that influence its chemical behavior:

-

Methoxy groups (three in total) - Can participate in hydrogen bonding as acceptors

-

Hydroxyl group - Can participate in hydrogen bonding as both donor and acceptor

-

Tertiary amine - Can participate in hydrogen bonding as acceptor and is the site of salt formation

-

Hydrochloride salt - Enhances water solubility compared to the free base

The presence of these functional groups contributes to the compound's intermolecular interactions, solubility profile, and potential biological activity.

Research Status and Applications

The presence of the compound in chemical databases indicates that it has been synthesized and characterized, but without additional research literature, specific applications cannot be conclusively determined.

Analytical Considerations

The predicted collision cross section data suggests that this compound has been studied using advanced analytical techniques such as ion mobility spectrometry coupled with mass spectrometry. These techniques are particularly valuable for compound identification and structural characterization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume